A Comprehensive Technical Guide to Fmoc-DODA (CAS 1274891-99-4): Properties, Solubility, and Application Insights
A Comprehensive Technical Guide to Fmoc-DODA (CAS 1274891-99-4): Properties, Solubility, and Application Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-(9-fluorenylmethoxycarbonyl)-1,12-diamino-4,9-dioxadodecane, commonly known as Fmoc-DODA (CAS 1274891-99-4). As a bifunctional linker, Fmoc-DODA plays a critical role in modern bioconjugation, peptide synthesis, and the development of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document consolidates its core physical properties, explores its solubility characteristics in common laboratory solvents, and provides expert insights into its practical application. A detailed, field-proven protocol for determining solubility is also presented to empower researchers in optimizing their experimental workflows.
Introduction to Fmoc-DODA: A Versatile Bifunctional Linker
Fmoc-DODA is a heterobifunctional linker molecule characterized by two key functional groups: a terminal primary amine and a second amine protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This specific architecture imparts a high degree of versatility, making it an invaluable tool in multi-step synthetic chemistry.
The core utility of Fmoc-DODA stems from the orthogonal nature of its functional ends. The terminal primary amine is readily available for conjugation to molecules bearing reactive carboxylic acids, activated NHS esters, or carbonyls.[1][2] In contrast, the Fmoc-protected amine remains inert until it is selectively deprotected under mild basic conditions, typically with a solution of piperidine in an organic solvent.[3] This allows for a controlled, sequential synthesis strategy, which is fundamental to the principles of Solid-Phase Peptide Synthesis (SPPS) and the construction of precisely defined bioconjugates.[][5]
The molecule's backbone, a flexible and hydrophilic 4,9-dioxadodecane chain, can enhance the solubility and bioavailability of the final conjugate, a desirable attribute in drug development.[5][6]
Core Physical and Chemical Properties
A precise understanding of the physical properties of Fmoc-DODA is essential for its proper handling, storage, and application in quantitative experiments. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1274891-99-4 | [1][5][7] |
| Molecular Formula | C₂₅H₃₄N₂O₄ | [1] |
| Molecular Weight | 426.6 g/mol | [1] |
| Synonyms | 9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamine | [5] |
| Appearance | White to off-white solid/powder (Inferred from similar Fmoc-amino acids) | |
| Purity | Typically ≥95% - 97% | [1] |
| Storage Conditions | -20°C | [1] |
Expert Insight: The recommended storage temperature of -20°C is critical for preventing the slow degradation of the Fmoc group, particularly in the presence of any residual moisture or amine-based impurities.[1] For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to handle it in a controlled environment to minimize exposure to atmospheric moisture.
Solubility Profile: A Critical Parameter for Reaction Efficiency
The solubility of Fmoc-DODA is a determining factor for its successful application, particularly in ensuring homogenous reaction conditions and achieving high coupling efficiencies. While precise quantitative solubility data for this specific molecule is not widely published, a qualitative profile can be established based on the general principles of Fmoc-protected linkers and empirical observations from field experts.
Fmoc-protected amino acids and linkers generally exhibit good solubility in polar aprotic solvents, which are the workhorses of peptide synthesis and bioconjugation.[]
| Solvent | Chemical Class | Predicted Solubility | Rationale & Expert Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is an excellent solvent for peptide synthesis, effectively solvating both the protected linker and the growing peptide chain on a solid support. It is the solvent of choice for most coupling and deprotection steps.[] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful "universal solvent" capable of dissolving a wide range of polar and nonpolar compounds. It is particularly useful for dissolving stock solutions of Fmoc-DODA for bioconjugation reactions.[8][9] |
| Dichloromethane (DCM) | Halogenated | Moderately Soluble | DCM is often used for swelling polystyrene-based resins and in some cleavage protocols.[10] While Fmoc-DODA has some solubility, it may be less than in DMF or DMSO. |
| Water | Polar Protic | Insoluble / Very Slightly Soluble | The large, hydrophobic Fmoc group renders the molecule largely insoluble in aqueous solutions. The presence of the hydrophilic ether backbone may impart slight solubility, but it is generally not suitable as a primary solvent. |
| Methanol / Ethanol | Polar Protic | Slightly Soluble | The polarity of alcohols allows for some interaction, but the nonpolar Fmoc group limits overall solubility. They are more commonly used for precipitation and washing steps. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Often used in purification (e.g., HPLC) in combination with water. |
Causality in Solvent Choice: The selection of a solvent is not arbitrary. In SPPS, a solvent like DMF is chosen because it must effectively swell the resin, allowing reagents to access the reactive sites, while also fully dissolving the Fmoc-linker to ensure the coupling reaction proceeds to completion.[3] Using a solvent in which the linker is only poorly soluble would lead to incomplete reactions, resulting in truncated or deleted sequences in the final product.
Experimental Protocol: Determination of Qualitative Solubility
Given the absence of published quantitative data, a systematic experimental approach is required to determine the solubility of Fmoc-DODA in a specific solvent system. This protocol provides a reliable, self-validating method for researchers.
Diagram: Workflow for Solubility Determination
Caption: Workflow for qualitative solubility assessment of Fmoc-DODA.
Step-by-Step Methodology
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Preparation:
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Accurately weigh approximately 10 mg of Fmoc-DODA (CAS 1274891-99-4) using an analytical balance.
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In a clean glass vial, dispense exactly 1.0 mL of the desired test solvent (e.g., DMF, DMSO, Water).
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-
Execution:
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Add the weighed Fmoc-DODA to the vial containing the solvent.
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Seal the vial securely and vortex the mixture vigorously for 2 minutes at ambient temperature. This ensures adequate time and energy for dissolution.
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Allow the vial to stand for 5-10 minutes.
-
-
Observation and Classification:
-
Visually inspect the solution against a dark background.
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Soluble: The solution is clear and free of any visible particles. The solubility is ≥ 10 mg/mL.
-
Partially Soluble: Some solid material remains undissolved, or the solution appears as a hazy suspension.
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Insoluble: The majority of the solid material remains undissolved at the bottom of the vial.
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-
-
Trustworthiness through Self-Validation:
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For partially soluble or insoluble results, the experiment can be extended to determine an approximate solubility limit. This is achieved by adding incremental, known volumes of the solvent until complete dissolution is observed. Conversely, for a soluble result, further small, known amounts of Fmoc-DODA can be added to find the saturation point.
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Application Logic: The Role of Fmoc-DODA in Bioconjugation
The strategic design of Fmoc-DODA allows it to serve as a bridge, covalently linking two different molecular entities. A common application is the attachment of a small molecule drug or a reporter molecule to a peptide or protein.
Diagram: A Generalized Bioconjugation Workflow
Caption: Sequential coupling strategy enabled by Fmoc-DODA.
Expertise in Action: This sequential process is a cornerstone of modern bioconjugate chemistry.[11]
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First Coupling: The free terminal amine of Fmoc-DODA is reacted with an activated carboxyl group on the first molecule (e.g., the C-terminus of a peptide). This forms a stable amide bond. The Fmoc group ensures that the other end of the linker does not self-react or participate in unwanted side reactions.
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Fmoc Deprotection: The resulting conjugate is treated with a piperidine/DMF solution. This cleaves the Fmoc group, revealing a new primary amine on the linker. This step is highly selective and does not affect other protecting groups that are acid-labile (e.g., Boc, Trt), a principle known as orthogonality.[]
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Second Coupling: This newly exposed amine is now available to be coupled with a second molecule, creating the final, precisely assembled bioconjugate.
This controlled, stepwise approach prevents the formation of undesirable homodimers and ensures a well-defined final product, which is a critical requirement for therapeutic applications and reliable scientific research.[11]
Conclusion
Fmoc-DODA (CAS 1274891-99-4) is a powerful and versatile bifunctional linker that provides researchers with a high degree of control over complex molecular syntheses. Its well-defined physical properties and predictable solubility in key organic solvents make it a reliable tool. By understanding the chemical logic behind its orthogonal protecting group strategy, scientists can effectively leverage Fmoc-DODA to construct sophisticated bioconjugates, peptide-drug conjugates, and other advanced molecular architectures with high precision and efficiency. The protocols and insights provided in this guide are intended to empower researchers to confidently integrate this valuable reagent into their development workflows.
References
- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(31), 5837-5840.
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ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
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Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
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AxisPharm. (n.d.). Fmoc-DODA | CAS:1274891-99-4. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DMSO (DIMETHYL SULFOXIDE). Retrieved from [Link]
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MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
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